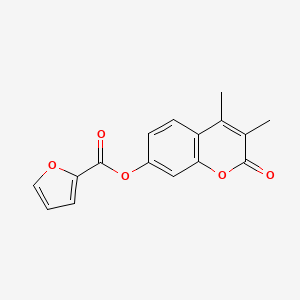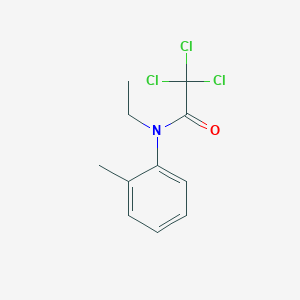![molecular formula C9H19N3OS B5742390 1-Ethyl-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B5742390.png)
1-Ethyl-3-[2-(morpholin-4-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-[2-(morpholin-4-yl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of ethyl isothiocyanate with 2-(morpholin-4-yl)ethylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-[2-(morpholin-4-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine, depending on the reducing agent.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Ethyl-3-[2-(morpholin-4-yl)ethyl]thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The morpholine ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
1-Methyl-3-[2-(morpholin-4-yl)ethyl]thiourea: This compound has a similar structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may differ in biological activity.
3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea: Another similar compound with a methyl group, used in similar applications.
2-(4-Morpholino)ethyl isothiocyanate: This compound is a precursor in the synthesis of thiourea derivatives and shares some chemical properties.
Uniqueness: 1-Ethyl-3-[2-(morpholin-4-yl)ethyl]thiourea is unique due to its specific combination of the ethyl group and morpholine ring, which can influence its reactivity and biological activity. The presence of the morpholine ring enhances its solubility and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethyl-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3OS/c1-2-10-9(14)11-3-4-12-5-7-13-8-6-12/h2-8H2,1H3,(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAYYQKGPUIIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-(4-chlorobenzyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5742317.png)
![5-phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5742319.png)
![2-[(4-tert-butylbenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5742320.png)
![(4Z)-4-[(4-methylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5742324.png)
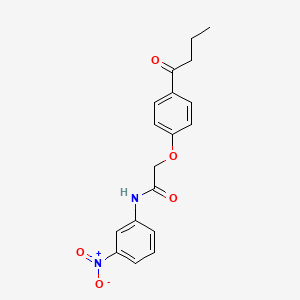
![5-Hydroxy-2-{[(naphthalen-2-yloxy)acetyl]amino}benzoic acid](/img/structure/B5742331.png)
![3-[2-(2-anilino-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B5742336.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2,3-dimethylaniline](/img/structure/B5742353.png)
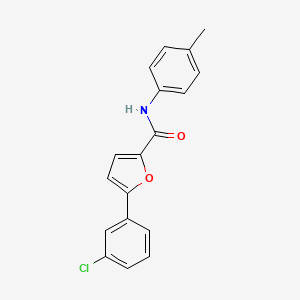
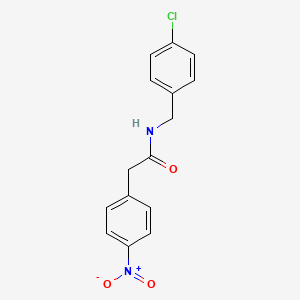
![3,4,8,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5742364.png)
